molecular formula C14H7BrCl2O3 B3666205 (2-Bromo-4-formylphenyl) 2,5-dichlorobenzoate

(2-Bromo-4-formylphenyl) 2,5-dichlorobenzoate

Cat. No.: B3666205
M. Wt: 374.0 g/mol
InChI Key: YDQZKVAKFHUAFF-UHFFFAOYSA-N
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Description

(2-Bromo-4-formylphenyl) 2,5-dichlorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom, a formyl group, and two chlorine atoms attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-formylphenyl) 2,5-dichlorobenzoate typically involves multi-step organic reactions. One common method includes the esterification of 2,5-dichlorobenzoic acid with (2-Bromo-4-formylphenyl) alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-formylphenyl) 2,5-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: (2-Bromo-4-carboxyphenyl) 2,5-dichlorobenzoate.

    Reduction: (2-Bromo-4-hydroxymethylphenyl) 2,5-dichlorobenzoate.

    Substitution: (2-Methoxy-4-formylphenyl) 2,5-dichlorobenzoate.

Scientific Research Applications

Chemistry

In chemistry, (2-Bromo-4-formylphenyl) 2,5-dichlorobenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of enzymatic reactions. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2-Bromo-4-formylphenyl) 2,5-dichlorobenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. The bromine and chlorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4-hydroxyphenyl) 2,5-dichlorobenzoate
  • (2-Bromo-4-methoxyphenyl) 2,5-dichlorobenzoate
  • (2-Bromo-4-nitrophenyl) 2,5-dichlorobenzoate

Uniqueness

(2-Bromo-4-formylphenyl) 2,5-dichlorobenzoate is unique due to the presence of the formyl group, which imparts distinct reactivity and biological activity compared to its analogs. The combination of bromine, chlorine, and formyl functionalities makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

(2-bromo-4-formylphenyl) 2,5-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrCl2O3/c15-11-5-8(7-18)1-4-13(11)20-14(19)10-6-9(16)2-3-12(10)17/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQZKVAKFHUAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)OC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrCl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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